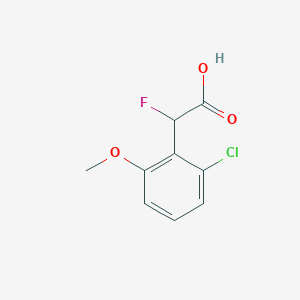![molecular formula C11H22N4 B15272415 [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a diethylaminoethyl group and a pyrazolylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2-(diethylamino)ethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It can be incorporated into various chemical frameworks to explore new chemical reactivity and properties.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrazolylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Diethylamino)ethyl][(3-methyl-1H-indol-4-yl)methyl]amine: Similar structure but with an indole ring instead of a pyrazole ring.
[2-(Diethylamino)ethyl][(3-methyl-1H-imidazol-4-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine lies in its pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can engage in unique interactions with biological targets, making this compound a valuable tool in research and development.
Eigenschaften
Molekularformel |
C11H22N4 |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N',N'-diethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15(5-2)7-6-12-8-11-9-13-14-10(11)3/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
WVXCBFVJMPBRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC1=C(NN=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



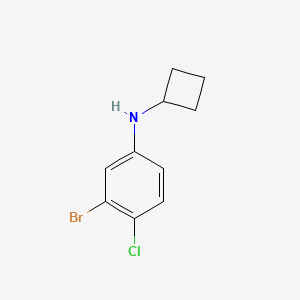
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
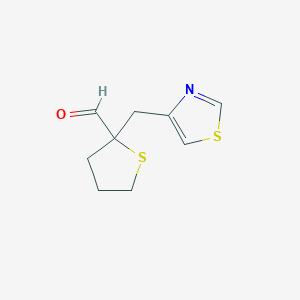
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
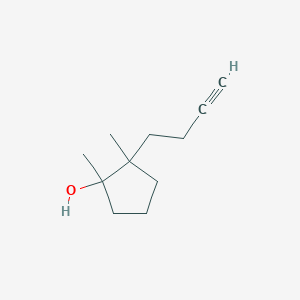
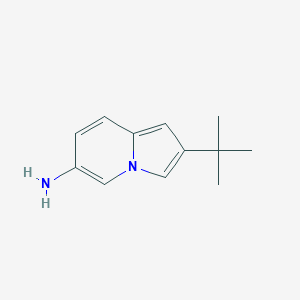

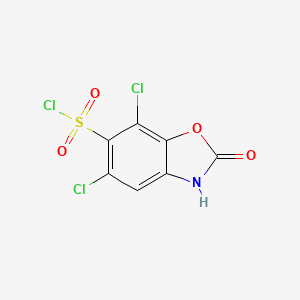
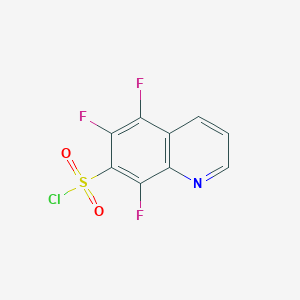
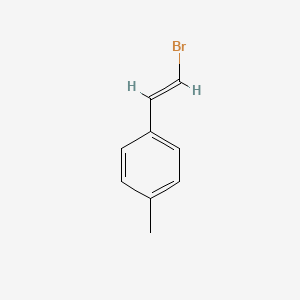
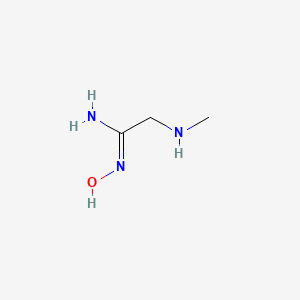
amine](/img/structure/B15272421.png)
